4-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide
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Overview
Description
4-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(3’,5’-Difluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(3’,5’-Difluorophenoxy)methyl]bromobenzene+Zn→4-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles like alkyl halides or acyl chlorides in the presence of a catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Coupling reactions: Palladium or nickel catalysts are often used under an inert atmosphere.
Major Products Formed
Nucleophilic substitution: Produces substituted aromatic compounds.
Oxidation: Forms ketones or alcohols.
Coupling reactions: Yields biaryl compounds.
Scientific Research Applications
4-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide is utilized in various scientific research fields:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials science.
Mechanism of Action
The compound exerts its effects through its ability to act as a nucleophile in chemical reactions. It targets electrophilic centers in molecules, facilitating the formation of new bonds. The presence of the difluorophenoxy group enhances its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- 2,5-Difluoro-4-methoxyphenylzinc bromide
- 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide
- 4-(Trifluoromethoxy)phenylmagnesium bromide
Uniqueness
4-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide stands out due to the presence of the difluorophenoxy group, which imparts unique electronic properties and enhances its reactivity compared to other organozinc compounds. This makes it particularly useful in selective organic transformations and complex molecule synthesis.
Properties
Molecular Formula |
C13H9BrF2OZn |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
bromozinc(1+);1,3-difluoro-5-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
JPEYJFUNLQWYHR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)COC2=CC(=CC(=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
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